Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Description
Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Reactivity
- Crystal Structure Analysis : The crystal structure of related compounds, such as azilsartan methyl ester, has been examined, revealing distinct molecular conformations and interactions. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Li et al., 2015).
- Reactivity Studies : Research on imidazole derivatives, like MPDIA and BPDIA, shows their specific reactive properties through experimental and computational methods. Such studies are significant in predicting the behavior of similar compounds in various chemical environments (Hossain et al., 2018).
Antimicrobial and Antiprotozoal Applications
- Antimicrobial Evaluation : Some derivatives have been synthesized and tested for their antimicrobial properties. For instance, imidazole derivatives have shown significant in vitro activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Khanage et al., 2020).
- Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal properties. Research like this highlights the potential use of such compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis and Characterization
- Novel Synthesis Approaches : Research on the novel synthesis of various imidazole derivatives provides insights into more efficient and effective methods of producing these compounds. This is essential for advancing their applications in different fields (Katner & Brown, 1990).
- Spectral Characterization : The spectral characterization of compounds like 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-D] Imidazole aids in understanding their molecular structure and potential biological activities (Ramanathan, 2017).
properties
IUPAC Name |
methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-11-12(2)25-16-17(22(3)20(28)23(18(16)27)10-15(26)30-5)21-19(25)24(11)13-6-8-14(29-4)9-7-13/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZGZNYYSZOWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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